![molecular formula C14H14BrN3O2 B2496702 (5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034293-11-1](/img/structure/B2496702.png)
(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound with applications spanning various scientific domains
准备方法
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis typically begins with the bromination of furan, using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Step 2: : The bromofuran derivative undergoes nucleophilic substitution to introduce the pyrazolopyrazine moiety.
Step 3: : The final step involves the cyclopropylation of the intermediate compound, often using cyclopropyl methyl bromide in a solvent like dichloromethane (DCM) under basic conditions (e.g., potassium carbonate, K2CO3).
Industrial Production Methods
Industrial synthesis may involve scaled-up versions of the above steps, with optimized conditions to ensure high yield and purity. Key steps include the precise control of temperature, solvent recovery, and use of continuous flow reactors for better efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the furan ring, potentially forming epoxides or other oxygenated derivatives.
Reduction: : The pyrazolopyrazine moiety may be reduced under catalytic hydrogenation conditions.
Substitution: : Electrophilic aromatic substitution can occur on the bromofuran ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as the catalyst.
Substitution: : Various nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation Products: : Epoxides, hydroxylated derivatives.
Reduction Products: : Fully reduced pyrazolopyrazine derivatives.
Substitution Products: : Thiolated, aminated, or hydroxylated furan derivatives.
科学研究应用
This compound finds use in numerous fields due to its unique structure and reactivity.
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : May serve as a ligand in metal-catalyzed reactions due to its nitrogen-containing pyrazolopyrazine ring.
Biology
Drug Development: : The compound’s structure is akin to pharmacophores found in anti-inflammatory and antimicrobial agents.
Biological Probes: : Employed in studies of enzyme inhibition and receptor binding due to its diverse functional groups.
Medicine
Therapeutic Agents:
Industry
Material Science: : Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
作用机制
Mechanism
The compound's effects are often a result of its interaction with biological macromolecules, such as proteins and nucleic acids.
Molecular Targets and Pathways
Enzyme Inhibition: : Inhibits specific enzymes by binding to their active sites, disrupting normal catalytic function.
Receptor Binding: : Acts as an agonist or antagonist to various receptors, modulating signal transduction pathways.
相似化合物的比较
Comparison
Compared to other bromofuran derivatives and pyrazolopyrazine compounds, (5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone stands out due to its unique combination of structural features.
Similar Compounds
(2-bromofuran-5-yl)methanone: : Lacks the pyrazolopyrazine moiety.
(2-cyclopropylpyrazol-5-yl)methanone: : Lacks the furan ring.
(5-bromofuran-2-yl)(pyrazin-5(4H)-yl)methanone: : Lacks the cyclopropyl group.
This unique structure confers specific reactivity and biological activity, making it valuable in both scientific research and industrial applications.
属性
IUPAC Name |
(5-bromofuran-2-yl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-13-4-3-12(20-13)14(19)17-5-6-18-10(8-17)7-11(16-18)9-1-2-9/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPICPMTVFMHPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
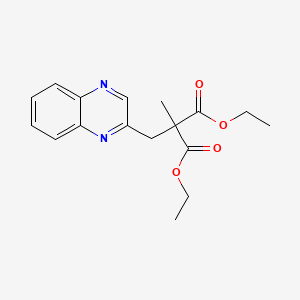
![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)
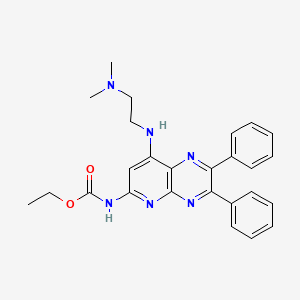
![N-(3,4-dimethoxyphenyl)-2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2496626.png)
![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)
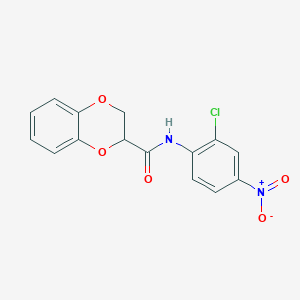
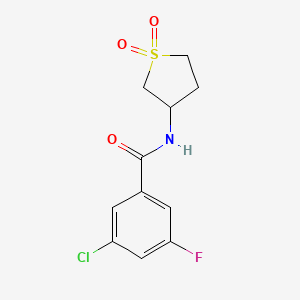
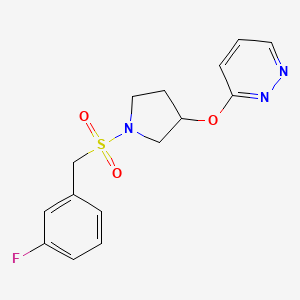
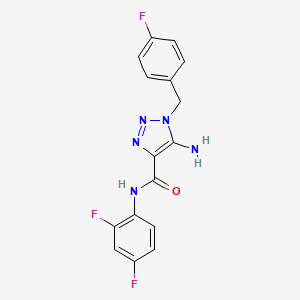
![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)
![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)
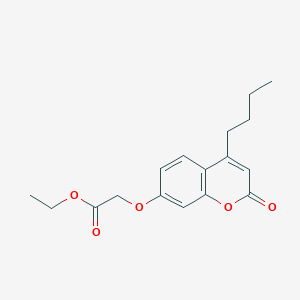
![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2496642.png)
